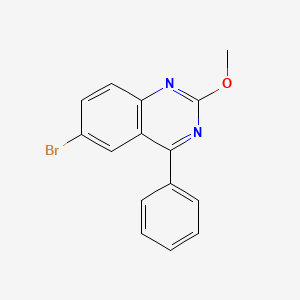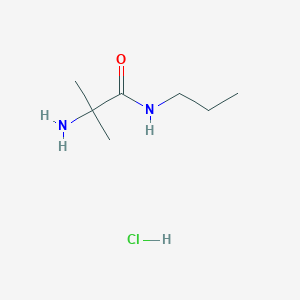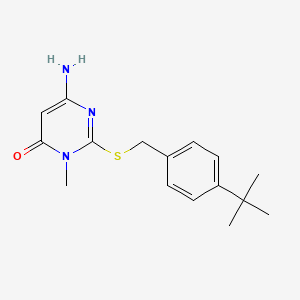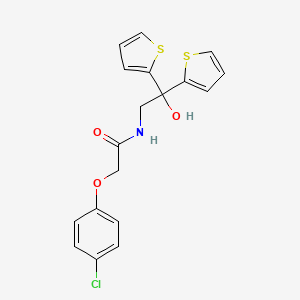
6-Bromo-2-methoxy-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Quinazolines, the class of compounds to which it belongs, have been found to act on a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes, contributing to their wide range of biological activities .
Mode of Action
Quinazolines are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Quinazolines have been found to affect a variety of biochemical pathways, often related to their targets’ functions . These can include pathways involved in cell growth and proliferation, inflammation, and various disease processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The effects of quinazolines can vary widely depending on their specific targets and modes of action . These can include changes in cellular signaling, gene expression, enzyme activity, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-methoxy-4-phenylquinazoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
实验室实验的优点和局限性
One of the advantages of using 6-Bromo-2-methoxy-4-phenylquinazoline in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dose optimization is required to ensure that the compound does not cause harm to normal cells.
未来方向
There are several future directions for the study of 6-Bromo-2-methoxy-4-phenylquinazoline. One direction is the development of novel derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail. This could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound in combination with other anticancer agents should be explored to determine if it can enhance the efficacy of existing cancer treatments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug development. Its potent cytotoxic activity against cancer cells and its ability to induce apoptosis make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. While there are limitations to its use, careful dose optimization can ensure that the compound does not cause harm to normal cells. Future research should focus on the development of novel derivatives of this compound, investigation of its mechanism of action, and its potential use in combination with other anticancer agents.
合成方法
The synthesis of 6-Bromo-2-methoxy-4-phenylquinazoline involves the reaction of 2-amino-4-bromo-6-methoxypyrimidine with benzaldehyde in the presence of a catalyst such as piperidine. The reaction yields this compound as the final product. This synthesis method has been optimized to produce high yields of the compound.
科学研究应用
6-Bromo-2-methoxy-4-phenylquinazoline has been extensively studied for its potential applications in drug development. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
生化分析
Biochemical Properties
Quinazolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinazoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinazoline derivatives have been found to inhibit the growth of cancer cells .
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methoxy-4-phenylquinazoline at different dosages in animal models have not been reported yet. The effects of quinazoline derivatives can vary with dosage, and high doses may cause toxic or adverse effects .
Metabolic Pathways
Quinazoline derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Quinazoline derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Quinazoline derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
6-bromo-2-methoxy-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZQZJSCZVKQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)


![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)

![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)